2-chloro-5-(1H-tetrazol-1-yl)aniline
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Overview
Description
2-chloro-5-(1H-tetrazol-1-yl)aniline is a chemical compound with the molecular formula C7H6ClN5 and a molecular weight of 195.61 g/mol . It is a useful research chemical and is often utilized in various scientific studies. The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to an aniline moiety substituted with a chlorine atom at the ortho position .
Preparation Methods
The synthesis of 2-chloro-5-(1H-tetrazol-1-yl)aniline typically involves the reaction of 2-chloroaniline with sodium azide and triethyl orthoformate under acidic conditions . This reaction leads to the formation of the tetrazole ring through a cycloaddition process. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-chloro-5-(1H-tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazole ring is generally stable under oxidative conditions, but specific reagents can induce reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-5-(1H-tetrazol-1-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-5-(1H-tetrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
2-chloro-5-(1H-tetrazol-1-yl)aniline can be compared with other tetrazole-containing compounds, such as:
These compounds share the tetrazole ring structure but differ in their substituents and overall molecular structure. The unique combination of the tetrazole ring with the aniline moiety and chlorine substitution in this compound provides distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
2-chloro-5-(tetrazol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPMWWUNJMCOJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588312 |
Source
|
Record name | 2-Chloro-5-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926200-13-7 |
Source
|
Record name | 2-Chloro-5-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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